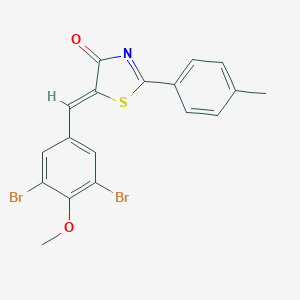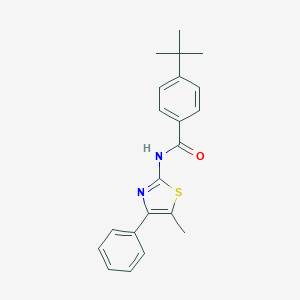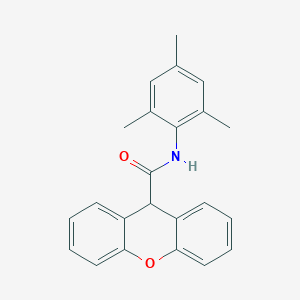
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, nitro, iodo, and methylphenyl groups.
Méthodes De Préparation
The synthesis of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Introduction of the chloro and iodo groups.
Formation of the quinazolinone core: This step involves cyclization reactions to form the dihydroquinazolinone structure.
Substitution reactions: Introduction of the methylphenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the nitro, chloro, and iodo groups may influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The unique combination of substituents in this compound distinguishes it from other quinazolinone derivatives, potentially offering unique properties and applications.
References
Propriétés
Formule moléculaire |
C21H15ClIN3O3 |
|---|---|
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(17-10-13(22)5-8-19(17)26(28)29)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3 |
Clé InChI |
CVLYQLOMQDVKGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330565.png)
![4-bromo-1-[(2,4,6-trichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B330566.png)
![2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B330568.png)
![METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330569.png)
![2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B330571.png)


![[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B330575.png)

![11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330580.png)
![propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330583.png)
![11-(3-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330585.png)
![2-(4-bromophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B330587.png)

